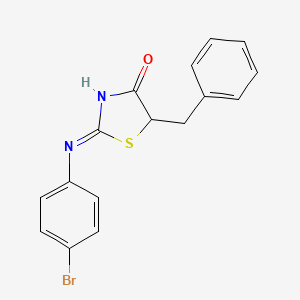

(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one is an organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable base, such as sodium hydroxide, to yield the thiazolidinone ring. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Nucleophilic Substitution at the Bromine Site

The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. In studies with potassium iodide/copper(I) iodide catalysis, bromine replacement yields 4-iodophenyl derivatives (70–85% yields) while retaining the thiazolidinone framework . This reactivity enables halogen exchange for downstream coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .

Knoevenagel Condensation at C5

The active methylene group at C5 participates in aldol-like condensations with aryl aldehydes. For example:

Reaction :

(E)-5-Benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one + 4-nitrobenzaldehyde

→ 5-(4-Nitrobenzylidene)-derivative

Conditions :

Key Data :

| Aldehyde Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-NO₂-C₆H₄ | 3.5 | 78 |

| 4-Cl-C₆H₄ | 4.0 | 65 |

| 3-OCH₃-C₆H₄ | 5.0 | 55 |

Source: Adapted from Biointerface Research (2020) and PMC (2023)

Azo Coupling Reactions

The C5 methylene group reacts with diazonium salts to form hydrazone-linked derivatives. Using benzenediazonium chloride:

Product : 5-(Phenylhydrazono)-2-((4-bromophenyl)imino)thiazolidin-4-one

Conditions :

This reaction expands conjugation, enhancing π-electron delocalization for optoelectronic applications .

Michael Addition to Activated Alkenes

The thiazolidinone core undergoes Michael additions with α,β-unsaturated carbonyl compounds. For example, with methyl acrylate:

Product : 5-(2-Carbomethoxyethyl)-derivative

Conditions :

Tautomerization Dynamics

DFT studies reveal a tautomeric equilibrium between the imino (major) and amino (minor) forms:

Imine form⇌Amino form

Thermodynamic Parameters :

Antibacterial Activity Correlation

Structural modifications directly impact bioactivity:

| Derivative | Antibacterial Activity (% inhibition) |

|---|---|

| Parent compound | 88.5 (E. coli), 91.7 (S. aureus) |

| 5-(4-NO₂-benzylidene) | 94.2 (E. coli), 96.4 (S. aureus) |

| 5-(Phenylhydrazono) | 82.1 (E. coli), 85.3 (S. aureus) |

Source: AJOL (2023) and MDPI (2021)

Electrophilic Bromination

Controlled bromination at C5 occurs with Br₂/CH₃COOH:

Product : 5-Bromo-2-((4-bromophenyl)imino)thiazolidin-4-one

Yield : 68%

Multi-Component Cyclocondensation

One-pot synthesis with thiourea and ethyl bromoacetate yields fused heterocycles:

Product : Thiazolo[3,2-b] triazol-6-one

Conditions :

This compound’s reactivity profile highlights its versatility as a scaffold for pharmaceutical and materials science applications. Recent advances in green chemistry protocols (e.g., microwave-assisted synthesis ) further enhance its synthetic utility.

科学的研究の応用

Thiazolidinones, including (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one, have been studied for their diverse biological activities. The compound's structural features, such as the presence of a bromine atom, enhance its electronic properties, which may influence its reactivity and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In one study, thiazolidinone derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 µg/mL to higher values depending on the substituents present on the benzyl group .

Antibiofilm Activity

The compound has also been investigated for its antibiofilm properties. Thiazolidinones with specific substituents on the benzyl group have shown over 50% reduction in biofilm formation at certain concentrations. This is particularly relevant in addressing biofilm-associated infections, which pose significant challenges in clinical settings .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic potential. Preliminary studies suggest that this compound may interact favorably with enzyme active sites, potentially inhibiting their function. Such interactions are essential for elucidating its pharmacological effects and enhancing its efficacy.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity or to create new derivatives. The ability to modify the compound's structure opens avenues for developing new therapeutic agents with improved efficacy and reduced toxicity .

Comparative Analysis of Thiazolidinone Derivatives

A comparative analysis of different thiazolidinone derivatives reveals variations in biological activity based on structural modifications. The following table summarizes key derivatives and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-Chlorobenzyl)-2-(phenylimino)thiazolidin-4-one | Contains a chlorobenzene group | Exhibits different electronic properties due to chlorine |

| 5-(3-Nitrobenzyl)-2-(phenylimino)thiazolidin-4-one | Contains a nitrobenzene group | Nitro group enhances electron-withdrawing capacity |

| 5-(Phenyl)-2-(p-tolylimino)thiazolidin-4-one | Contains a p-tolyl group | Variation in sterics and electronics from methyl substitution |

This diversity within the thiazolidinone class emphasizes the unique electronic and steric effects imparted by different substituents on biological activity.

作用機序

The mechanism of action of (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazolidinone ring and the bromophenyl group can influence its binding affinity and specificity towards these targets.

類似化合物との比較

Similar Compounds

- (E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one

- (E)-5-benzyl-2-((4-fluorophenyl)imino)thiazolidin-4-one

- (E)-5-benzyl-2-((4-methylphenyl)imino)thiazolidin-4-one

Uniqueness

(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.

生物活性

(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one, a member of the thiazolidinone family, has garnered attention for its potential biological activities. This compound features a thiazolidine ring fused with a carbonyl group and incorporates a benzyl group and a 4-bromophenyl imine moiety. The presence of the bromine atom enhances its electronic properties, which may influence its reactivity and biological activity.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H13BrN2OS |

| Molecular Weight | 361.3 g/mol |

| CAS Number | 101272-01-9 |

The compound's structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Biological Activities

Thiazolidinone derivatives, including this compound, have been extensively studied for their diverse biological activities, including:

- Antimicrobial Activity : Thiazolidinones have demonstrated significant antibacterial and antifungal properties. For instance, studies indicate that derivatives can inhibit biofilm formation, which is critical in combating antibiotic resistance .

- Anticancer Potential : Thiazolidinones have shown promise in anticancer research, with various derivatives exhibiting cytotoxic effects against cancer cell lines .

- Enzyme Inhibition : Preliminary studies suggest that this compound may interact favorably with specific enzyme active sites, potentially inhibiting their function. This interaction is vital for understanding its mechanism of action and optimizing therapeutic applications .

Case Studies and Research Findings

- Antibiofilm Activity : In a systematic review of thiazolidinone derivatives, several compounds exhibited significant antibiofilm activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 2.03 to 3.25 µg/mL for effective compounds .

- Cytotoxicity Studies : A study involving various thiazolidinone derivatives found that some compounds exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potential as anticancer agents .

- Mechanistic Insights : Research has highlighted the importance of structural modifications in enhancing the biological activity of thiazolidinones. For example, the introduction of halogen substituents has been shown to improve binding affinity to biological targets .

Summary of Biological Activities

特性

IUPAC Name |

5-benzyl-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c17-12-6-8-13(9-7-12)18-16-19-15(20)14(21-16)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBYJNKFBMTCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。